(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone
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Overview
Description
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE is a chemical compound that belongs to the class of benzoxepines This compound is characterized by the presence of a chlorobenzoyl group attached to a tetrahydrobenzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE typically involves the acylation of a tetrahydrobenzoxepine precursor with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include:
Oxidation: 4-chlorobenzoic acid derivatives
Reduction: 4-chlorobenzyl derivatives
Substitution: Various substituted benzoxepines
Scientific Research Applications
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A precursor used in the synthesis of 7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE.
Benzoxepine derivatives: Compounds with similar benzoxepine ring structures but different substituents.
Uniqueness
7-(4-CHLOROBENZOYL)-2,3,4,5-TETRAHYDRO-1-BENZOXEPINE is unique due to its specific chlorobenzoyl substitution, which imparts distinct chemical and biological properties compared to other benzoxepine derivatives
Properties
Molecular Formula |
C17H15ClO2 |
---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H15ClO2/c18-15-7-4-12(5-8-15)17(19)14-6-9-16-13(11-14)3-1-2-10-20-16/h4-9,11H,1-3,10H2 |
InChI Key |
NZKJWRHDFIPPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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